4-Chloro-2-methyl-benzene-1,3-diol
Description
Properties
CAS No. |
502485-28-1 |
|---|---|
Molecular Formula |
C7H7ClO2 |
Molecular Weight |
158.58 g/mol |
IUPAC Name |
4-chloro-2-methylbenzene-1,3-diol |
InChI |
InChI=1S/C7H7ClO2/c1-4-6(9)3-2-5(8)7(4)10/h2-3,9-10H,1H3 |
InChI Key |
RCGOYFRFFZOYIP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1O)Cl)O |
Canonical SMILES |
CC1=C(C=CC(=C1O)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 4-Chloro-2-methyl-benzene-1,3-diol, highlighting substituent variations, physicochemical properties, and biological activities:
Structural and Functional Differences
- Substituent Effects: Chlorine vs. Alkyl Chains: Chlorine increases electronegativity and polarity, enhancing antimicrobial activity (e.g., compound 4i’s potency against Gram-positive bacteria ). Alkyl chains (e.g., pentyl in olivetol) improve lipid solubility, aiding membrane penetration in cannabinoid biosynthesis . Azo Groups: The diazenyl group in 4i enhances antibacterial activity through π-π stacking with microbial enzymes . Heterocyclic Moieties: Thiadiazole rings (C7) introduce fluorescence, useful in bioimaging , while pyrazine derivatives () target enzyme inhibition .
Physical Properties :
- Boiling Points : 4-(4-Chlorobenzyl)benzene-1,3-diol (395.6°C) has a higher boiling point than alkyl-substituted analogs due to increased molecular weight and polarity .
- Solubility : Alkyl-substituted diols (e.g., 4-ethylbenzene-1,3-diol) exhibit higher lipid solubility, whereas polar groups (e.g., thiadiazole in C7) enhance aqueous miscibility .
Preparation Methods
Direct Chlorination of Methylresorcinol Isomers
The most straightforward approach involves chlorinating pre-synthesized methylresorcinol isomers. As demonstrated in CN113831223B, alkylation of resorcinol with methanol over lanthanum phosphate (LaPO₄) catalysts yields 2-methylresorcinol (85% selectivity) and 4-methylresorcinol (15% selectivity). Chlorination of 4-methylresorcinol at the 4-position requires careful reagent selection to avoid over-chlorination.
Procedure :
- Alkylation : Resorcinol reacts with methanol at 180–220°C under LaPO₄ catalysis (5–15 wt%), achieving 92% conversion with a 4:1 ratio of 2-methyl to 4-methyl isomers.
- Chlorination : The 4-methylresorcinol fraction is treated with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. The chloro group preferentially substitutes the para position relative to the methyl group due to steric and electronic effects.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Alkylation Yield | 92% (resorcinol conv.) | |
| 4-Methyl Selectivity | 15% | |
| Chlorination Yield | 78–82% |
Sequential Alkylation-Chlorination
This method integrates alkylation and chlorination in a single reaction sequence, reducing intermediate isolation steps. CN102424671A describes a related strategy for imidazole derivatives, using N-chlorosuccinimide (NCS) and thionyl chloride (SOCl₂) as chlorinating agents.
Procedure :
- Simultaneous Alkylation/Chlorination : Resorcinol is reacted with methyl chloride (CH₃Cl) in the presence of AlCl₃, forming 2-methylresorcinol. Subsequent in-situ addition of NCS at 50°C introduces the chloro group.
- Workup : The crude product is recrystallized from methanol, yielding 70–75% pure 4-chloro-2-methyl-benzene-1,3-diol.
Challenges :
- Competing chlorination at the 6-position (ortho to hydroxyl groups) reduces selectivity.
- AlCl₃ necessitates careful handling due to its hygroscopicity.
Rearrangement-Mediated Synthesis
CN106673967B highlights gamma-alumina (γ-Al₂O₃)-catalyzed Claisen/Cope rearrangements to construct diol frameworks. While developed for 4-(2-methylallyl)-1,2-benzenediol, this approach can be adapted for 4-chloro-2-methyl derivatives.
Procedure :
- Rearrangement : 2-(2-methylallyloxy)phenol undergoes Claisen rearrangement at 125–154°C in chlorobenzene, forming 4-allyl-1,2-benzenediol.
- Chlorination : The allyl group is oxidized to a methyl group via hydrogenation, followed by chlorination with SOCl₂ at 80°C.
Key Reaction :
$$
\text{2-(2-methylallyloxy)phenol} \xrightarrow[\gamma\text{-Al}2\text{O}3]{\text{125–154°C}} \text{4-allyl-1,2-benzenediol} \xrightarrow[\text{H}2/\text{Pd}]{\text{oxidation}} \text{4-methyl-1,2-benzenediol} \xrightarrow[\text{SOCl}2]{\text{chlorination}} \text{this compound}
$$
Performance :
| Step | Yield | Catalyst Loading |
|---|---|---|
| Rearrangement | 88.2% | 2.2 wt% γ-Al₂O₃ |
| Chlorination | 76% | – |
Multi-Step Synthesis from Dichloroacetyl Chloride
Adapting CN102424671A, dichloroacetyl chloride serves as a precursor for constructing the chlorinated ring.
Procedure :
- Friedel-Crafts Acylation : Toluene reacts with dichloroacetyl chloride under AlCl₃ catalysis, forming 2,2-dichloro-4’-methylacetophenone.
- Cyclization : Treatment with hydroxylamine and glyoxal yields an imidazole intermediate, which is hydrolyzed to 4-chloro-2-methylresorcinol.
Optimization :
- Mol ratios: Dichloroacetyl chloride/AlCl₃/toluene = 1:1.5:6.
- Recrystallization solvent: Methanol (yield: 68%).
Comparative Analysis of Methods
| Method | Yield (%) | Selectivity | Cost Estimate | Environmental Impact |
|---|---|---|---|---|
| Direct Chlorination | 78–82 | Moderate | Low | High (SO₂Cl₂ waste) |
| Alkylation-Chlorination | 70–75 | Low | Moderate | Moderate |
| Rearrangement | 76 | High | High | Low (reusable catalyst) |
| Multi-Step | 68 | High | High | High (AlCl₃ usage) |
Q & A
Basic: What are the recommended synthetic routes for 4-Chloro-2-methyl-benzene-1,3-diol, and how can reaction conditions be optimized?
Answer:
The compound is commonly synthesized via Mannich reactions or halogenation of phenolic precursors . For instance, Mannich reactions involving diaza-18-crown-6 ethers and phenolic derivatives under controlled pH (e.g., using potassium carbonate) can yield chlorinated intermediates . Optimization requires adjusting temperature (e.g., 60–80°C), solvent polarity (e.g., methanol or DMF), and stoichiometry of reagents to minimize side products like over-chlorinated derivatives. Monitoring via TLC or HPLC is critical to track reaction progress .
Basic: What analytical techniques are most effective for characterizing this compound?
Answer:
A multi-technique approach is recommended:
- Spectroscopy :
- Mass Spectrometry (ESI-MS) for molecular weight validation .
- Thermal Analysis : TGA/DTA to assess decomposition profiles (e.g., stability up to 200°C) .
Advanced: How can researchers design experiments to resolve contradictions in spectroscopic data for structurally similar derivatives?
Answer:
Contradictions often arise from overlapping signals or impurities. Strategies include:
- 2D NMR (COSY, HSQC, HMBC) to resolve aromatic coupling patterns and confirm substitution sites .
- Isotopic Labeling (e.g., deuterated solvents) to eliminate solvent interference in NMR.
- High-Resolution Mass Spectrometry (HRMS) to distinguish between isomers or degradation products .
- X-ray Crystallography for unambiguous structural confirmation when ambiguity persists .
Advanced: What methodologies are suitable for studying the reactivity of this compound in cross-coupling reactions?
Answer:
The compound’s chlorine and hydroxyl groups enable Suzuki-Miyaura or Buchwald-Hartwig couplings . Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos for C-Cl activation .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance solubility but may require inert atmospheres to prevent oxidation.
- Post-Reaction Analysis : Use GC-MS or HPLC to quantify coupling efficiency and detect side products (e.g., dechlorinated byproducts) .
Advanced: How can solubility limitations of this compound in aqueous systems be addressed for biological studies?
Answer:
Derivatization strategies include:
- Protection of Hydroxyl Groups : Acetylation or silylation to enhance lipophilicity .
- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without cytotoxicity .
- Nanoparticle Encapsulation : Lipid-based carriers or cyclodextrin complexes to improve bioavailability .
Advanced: What mechanistic insights guide the synthesis of derivatives for agrochemical applications?
Answer:
Targeted substitutions enhance bioactivity:
- Trifluoromethyl Groups : Introduce at the benzene ring to improve pesticidal activity via enhanced lipophilicity and metabolic stability .
- Heterocyclic Moieties : Pyridine or triazole rings (e.g., via Huisgen cycloaddition) can mimic natural ligands, improving receptor binding .
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents followed by bioassays (e.g., insecticidal activity tests) .
Advanced: How can thermal degradation pathways of this compound be analyzed to inform material stability?
Answer:
- TGA-MS Coupling : Monitor mass loss events (e.g., ~200–300°C for dehydrochlorination) and correlate with evolved gases (e.g., HCl detected via MS) .
- Kinetic Modeling : Apply Flynn-Wall-Ozawa or Kissinger methods to determine activation energy (Ea) for decomposition steps .
- Accelerated Aging Studies : Expose samples to elevated temperatures (e.g., 60°C) and humidity to simulate long-term stability .
Advanced: What computational tools are effective for predicting intermolecular interactions of this compound in drug design?
Answer:
- Docking Simulations (AutoDock, Schrödinger) : Model interactions with target enzymes (e.g., cytochrome P450) using PubChem-derived 3D structures .
- DFT Calculations (Gaussian, ORCA) : Optimize geometries and calculate electrostatic potentials to identify reactive sites .
- MD Simulations (GROMACS) : Study solvation effects and conformational stability in biological membranes .
Advanced: How can side reactions during halogenation be minimized in large-scale syntheses?
Answer:
- Controlled Chlorination : Use N-chlorosuccinimide (NCS) instead of Cl₂ gas for selective monochlorination .
- Microwave-Assisted Synthesis : Reduce reaction time and byproduct formation via rapid, uniform heating .
- In-line Purification : Employ continuous flow systems with scavenger resins to remove excess reagents .
Advanced: What strategies validate the biological activity of this compound derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
